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Compound of Interest

Compound Name: 1,9-Thianthrenedicarboxylic acid

Cat. No.: B1619720

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1,9-Thianthrenedicarboxylic
acid, a heterocyclic aromatic compound of interest in materials science and pharmaceutical
development. Due to the limited availability of specific data for the 1,9-isomer, this guide utilizes
available spectroscopic information for a closely related thianthrene dicarboxylic acid isomer
and compares it with two common aromatic dicarboxylic acids: Terephthalic Acid and 2,3-
Naphthalenedicarboxylic Acid. This comparative approach allows for an objective evaluation of
its structural features.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the thianthrene
dicarboxylic acid isomer and the selected comparative compounds.

Table 1: *H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (8) in ppm
8.06 (d, 2H, J=2 Hz), 7.87 (dd,
Thianthrene Dicarboxylic Acid DMSO-ds 2H, J=8 Hz, 2 HZz), 7.33 (d, 2H,
J=8 HZz)[1]
Terephthalic Acid DMSO-ds 8.08 (s, 4H)
2,3-Naphthalenedicarboxylic 8.32 (s, 2H), 8.05 (d, 2H), 7.65
DMSO-de

Acid

(m, 2H)

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shift (8) in ppm
Thianthrene Dicarboxylic Acid - Data not available
o 167.1 (C=0), 134.7 (Ar-C),
Terephthalic Acid DMSO-de
129.5 (Ar-CH)
. _ 168.9 (C=0), 135.2 (Ar-C),
2,3-Naphthalenedicarboxylic
DMSO-ds 132.8 (Ar-C), 129.3 (Ar-CH),

Acid

128.0 (Ar-CH)

Table 3: IR Spectroscopic Data

Compound Sample Prep Key Absorptions (cm~?)
_ _ . _ 3200-2500 (O-H, broad), 1690
Thianthrene Dicarboxylic Acid KBr
(C=0)[1]
_ _ 3300-2500 (O-H, broad), 1685
Terephthalic Acid KBr
(C=0), 1280 (C-0)
2,3-Naphthalenedicarboxylic KB 3400-2500 (O-H, broad), 1700
r

Acid

(C=0), 1270 (C-O)

Table 4: Mass Spectrometry Data
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Compound lonization Mode [M]+ or [M-H]~ (ml/z)
Thianthrene Dicarboxylic Acid - Data not available
Terephthalic Acid ESI- 165.01

2,3-Naphthalenedicarboxylic
Acid

ESI- 215.03

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL
of deuterated dimethyl sulfoxide (DMSO-de). The solution was transferred to a 5 mm NMR
tube.

Instrumentation: *H and 13C NMR spectra were recorded on a Bruker Avance 400 MHz
spectrometer.

'H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation
delay of 1 second, and 16 scans. Chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard.

13C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a
relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in ppm relative
to the solvent peak of DMSO-de (& = 39.52 ppm).

nfrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) was finely

ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) using an agate
mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a
hydraulic press.
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e Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer.

» Data Acquisition: The spectra were recorded in the range of 4000-400 cm~1* with a resolution
of 4 cm~1. The data is presented in terms of wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then further
diluted to 10 pg/mL with the same solvent.

 Instrumentation: Mass spectra were obtained using a Waters Xevo G2-XS QTof mass
spectrometer with an electrospray ionization (ESI) source.

o Data Acquisition: The analysis was performed in negative ion mode. The capillary voltage
was set to 2.5 kV, the sampling cone voltage to 40 V, and the source temperature to 120°C.
The data was acquired over a mass range of m/z 50-1000.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound.
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Experimental Workflow for Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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